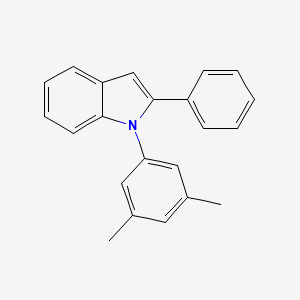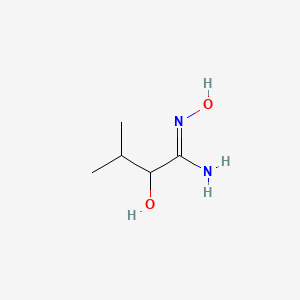
o-(Trimethylsilyl)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Trimethylsilyl)phenyl)ethan-1-one is an organic compound with the molecular formula C11H16OSi. It is characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further connected to an ethanone group. This compound is often used in organic synthesis due to its unique chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-(Trimethylsilyl)phenyl)ethan-1-one can be synthesized through various methods. One common approach involves the reaction of 2-bromoacetophenone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods: In industrial settings, the production of 1-(2-(Trimethylsilyl)phenyl)ethan-1-one may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(Trimethylsilyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl ethanones depending on the reagent used.
Applications De Recherche Scientifique
1-(2-(Trimethylsilyl)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(2-(Trimethylsilyl)phenyl)ethan-1-one involves its reactivity due to the presence of the trimethylsilyl group. This group can act as a protecting group for hydroxyl and amino functionalities, allowing selective reactions to occur at other sites in the molecule. The trimethylsilyl group can be removed under mild acidic or basic conditions, revealing the functional group for further reactions .
Comparaison Avec Des Composés Similaires
- 1-Phenyl-2-(trimethylsilyl)ethanone
- 2-Phenyl-2-(trimethylsilyl)ethan-1-ol
- 1-(2-(Trimethylsilyl)phenyl)ethanol
Comparison: 1-(2-(Trimethylsilyl)phenyl)ethan-1-one is unique due to its specific structure, which combines the reactivity of the ethanone group with the stability provided by the trimethylsilyl group. This makes it particularly useful in selective organic synthesis compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H16OSi |
|---|---|
Poids moléculaire |
192.33 g/mol |
Nom IUPAC |
1-(2-trimethylsilylphenyl)ethanone |
InChI |
InChI=1S/C11H16OSi/c1-9(12)10-7-5-6-8-11(10)13(2,3)4/h5-8H,1-4H3 |
Clé InChI |
NBLHJHSDSAQCFM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14119905.png)





![1-(2-chlorobenzyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119939.png)

![Pyrrolidine, 2-(2,5-difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]-, (2R)-](/img/structure/B14119958.png)

![2-(3-Iodophenyl)benzo[d]oxazol-6-amine](/img/structure/B14119973.png)
![3-((3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14119978.png)

amine](/img/structure/B14119982.png)
